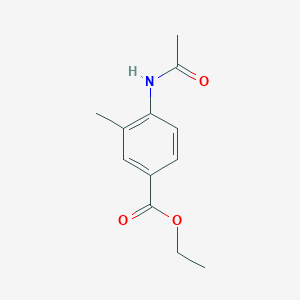

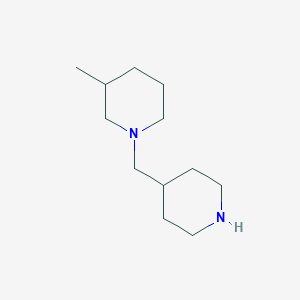

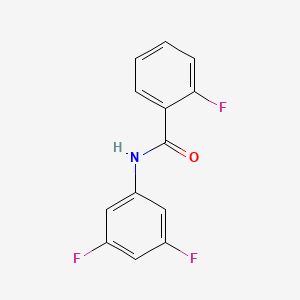

![molecular formula C60H45N3 B1644438 1,3,5-Tris[4-(diphenylamino)phenyl]benzene CAS No. 147951-36-8](/img/structure/B1644438.png)

1,3,5-Tris[4-(diphenylamino)phenyl]benzene

説明

1,3,5-Tris[4-(diphenylamino)phenyl]benzene is a hole transporting material and an electron-blocking layer. It has high hole mobility, low electron affinity, and high ionic potential . It is a part of a new family of amorphous molecular materials with high glass-transition temperatures above 100°C .

Molecular Structure Analysis

The molecular formula of 1,3,5-Tris[4-(diphenylamino)phenyl]benzene is C60H45N3 . The structure is complex, with a molecular weight of 808.0 g/mol . Density functional theory (DFT) and TD/DFT procedures at B3LYP/6-311G level have been used to examine its structure .Physical And Chemical Properties Analysis

1,3,5-Tris[4-(diphenylamino)phenyl]benzene has a molecular weight of 808.0 g/mol . It has a high glass-transition temperature above 100°C . It has high hole mobility, low electron affinity, and high ionic potential .科学的研究の応用

Glass Formation and Phase Transition

1,3,5-Tris[4-(diphenylamino)phenyl]benzene and related compounds like α-TPTAB and β-TPTAB form amorphous glasses with well-defined glass-transition temperatures. This finding is important in the design of amorphous molecular glasses, where increasing the number of conformers of nonplanar molecules is a key concept (Ueta, Nakano, & Shirota, 1994).

Novel Amorphous Molecular Materials

This compound and its methyl-substituted derivatives have been identified as a new family of amorphous molecular materials. They exhibit high glass-transition temperatures above 100°C, indicating potential for various applications in material science (Inada & Shirota, 1993).

Antioxidation Mechanism

The antioxidation behavior of 1,3,5-tris(phenylamino) benzene derivatives has been studied in the context of their use as antioxidants in ester oils. These compounds, especially 1,3,5-tris(phenylamino) benzene, exhibit strong antioxidation ability at elevated temperatures, surpassing some commonly used commercial antioxidants (Changqing et al., 2016).

Glass-forming Properties and Stability

Research has highlighted that halogen substituents significantly affect the glass-forming properties, glass-transition temperature, and stability of the glassy state in π-electron starburst molecules like l,3,5-tris(4-halogenophenylphenylamino) benzenes (Kageyama, Itano, Ishikawa, & Shirota, 1996).

作用機序

Target of Action

1,3,5-Tris[4-(diphenylamino)phenyl]benzene is primarily used as a hole transport material in perovskite solar cells . It is an electron-blocking layer that has high hole mobility, low electron affinity, and high ionic potential .

Mode of Action

The compound’s mode of action is based on its electron-blocking nature, which results in the effective confinement of injected charge carriers in the perovskite layers . This confinement allows for efficient hole extraction while preventing charge recombination .

Biochemical Pathways

The compound’s high hole mobility allows for efficient charge transport, contributing to the overall efficiency of the solar cell .

Pharmacokinetics

Its physical and chemical properties, such as its high glass-transition temperatures , contribute to its stability and performance in solar cells.

Result of Action

The use of 1,3,5-Tris[4-(diphenylamino)phenyl]benzene in perovskite solar cells contributes to their high efficiency. The compound’s ability to effectively confine charge carriers and prevent charge recombination results in improved energy conversion efficiency .

Action Environment

The performance of 1,3,5-Tris[4-(diphenylamino)phenyl]benzene can be influenced by environmental factors. For instance, the compound’s stability and performance can be affected by temperature, as it has high glass-transition temperatures . Additionally, the compound’s effectiveness as a hole transport material can be influenced by the presence of oxygen .

特性

IUPAC Name |

4-[3,5-bis[4-(N-phenylanilino)phenyl]phenyl]-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H45N3/c1-7-19-52(20-8-1)61(53-21-9-2-10-22-53)58-37-31-46(32-38-58)49-43-50(47-33-39-59(40-34-47)62(54-23-11-3-12-24-54)55-25-13-4-14-26-55)45-51(44-49)48-35-41-60(42-36-48)63(56-27-15-5-16-28-56)57-29-17-6-18-30-57/h1-45H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUGTFNHXHZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes TDAPB a suitable material for organic light-emitting diodes (OLEDs)?

A1: TDAPB exhibits several properties that make it suitable for OLED applications:

- Amorphous nature: TDAPB forms high-quality amorphous films, which are crucial for uniform light emission in OLEDs [].

- High glass transition temperature: With a glass transition temperature above 100°C, TDAPB offers good thermal stability, ensuring device longevity [].

- Efficient energy transfer: TDAPB acts as an efficient host material for phosphorescent dopants like fac-tris(2-phenylpyridine) iridium(III) [Ir(ppy)3], facilitating efficient energy transfer and enabling high device efficiency [, ].

Q2: How does the inclusion of TDAPB impact the performance of OLEDs with polymer electrodes?

A: Incorporating a wet-processed TDAPB layer between the polymer electrode and the hole-transport layer significantly enhances OLED performance []:

- Improved surface emission: TDAPB promotes a uniform electric field and better interface adherence, resulting in a more uniform light emission pattern [].

- Enhanced efficiency: Devices with a TDAPB hole injection layer achieved a maximum luminance of 10,000 cd/m2 and a maximum efficiency of 3.5 cd/A, demonstrating its positive impact on device performance [].

Q3: Can TDAPB be used with other materials to improve OLED performance?

A3: Yes, TDAPB can be blended with other materials to enhance specific aspects of OLED performance:

- Blending with PVK: Combining TDAPB with poly(n-vinylcarbazole) (PVK) as a mixed host for the red-emitting phosphor tris(1-phenylisoquinoline) iridium (III) [Ir(piq)3] resulted in improved surface roughness and a maximum external quantum efficiency of 6.3% [].

- Interaction with PBD: While blending TDAPB with 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4,-oxadiazole (PBD), researchers observed a slight exciplex emission, highlighting the importance of material interactions in device design [].

Q4: Has TDAPB been explored for applications beyond OLEDs?

A4: While TDAPB's primary focus has been in OLEDs, its ability to form unique structures on surfaces shows promise for other applications:

- Surface self-assembly: On a Au(111) surface, TDAPB molecules, formed through cyclotrimerization of 4-ethynyltriphenylamine, self-assemble into chiral hexagonal supramolecular structures with self-healing properties []. This suggests potential for applications in molecular electronics or nanotechnology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

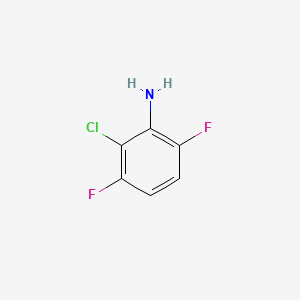

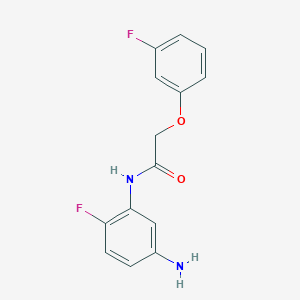

![5-[4-[(2S)-2-(1H-Benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B1644360.png)

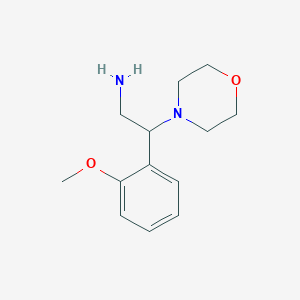

![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)

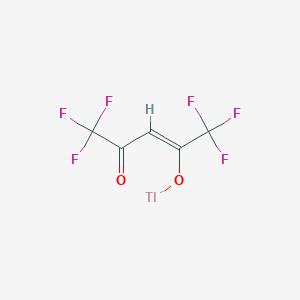

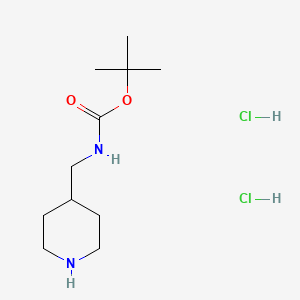

![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)

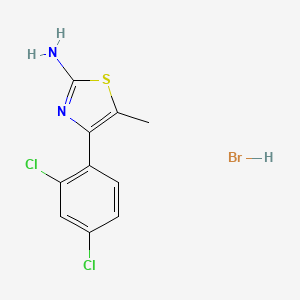

![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)